3,6-Dichloro-2-ethylpyridine
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Overview
Description
3,6-Dichloro-2-ethylpyridine is a versatile chemical compound with the molecular formula C₇H₇Cl₂N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an ethyl group at the 2nd position. This compound is known for its unique properties and finds applications in various scientific research areas, including drug synthesis and catalyst development.
Mechanism of Action
Target of Action
3,6-Dichloro-2-ethylpyridine primarily targets annual and perennial broadleaf weeds , especially knapweeds, thistles, and other members of the sunflower, legume, and knotweed families . These plants are considered pests in many agricultural and non-agricultural settings, and controlling their growth is essential for maintaining the health and productivity of desired plant species.
Mode of Action
The compound acts as an auxin mimic . Auxins are a type of plant hormone that regulates various aspects of plant growth and development. By mimicking the action of auxins, this compound disrupts normal plant growth processes, leading to the death of the target weeds .
Biochemical Pathways
Disruption of these pathways can lead to abnormal growth and eventually plant death .
Pharmacokinetics
It is known to have a high aqueous solubility , suggesting it could be readily absorbed and distributed within the plant. The compound’s persistence in the environment and potential for leaching also suggest it may have a long duration of action .
Result of Action
The primary result of this compound’s action is the death of target weeds. By disrupting normal growth processes, the compound causes the plants to grow abnormally and eventually die . This helps to control the population of these weeds and prevent them from outcompeting desired plant species.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s high water solubility suggests that it could be more effective in moist environments . Additionally, its persistence in the environment means that it could remain active for a long period, potentially providing long-term weed control . This persistence could also pose risks of environmental contamination .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,6-Dichloro-2-ethylpyridine are not well-documented. It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation
Preparation Methods
The synthesis of 3,6-Dichloro-2-ethylpyridine typically involves the chlorination of 2-ethylpyridine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3rd and 6th positions. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3,6-Dichloro-2-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dichloro-2-ethylpyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of catalysts and other industrial chemicals.
Comparison with Similar Compounds
3,6-Dichloro-2-ethylpyridine can be compared with other similar compounds, such as:
3,6-Dichloropyridazine: Another chlorinated pyridine derivative with different substitution patterns.
2,4,6-Trichloropyrimidine: A pyrimidine derivative with three chlorine atoms.
Clopyralid: A selective herbicide with a similar chlorinated pyridine structure
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,6-dichloro-2-ethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHENUYQJHBKIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824634-20-9 |
Source
|
Record name | 3,6-dichloro-2-ethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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